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molecular formula C23H23FN2O4 B8475032 4-(3-Fluoro-5-((4-(2-methyl-1H-imidazol-1-YL)benzyl)oxy)phenyl)tetrahydro-2H-pyran-4-carboxylic acid

4-(3-Fluoro-5-((4-(2-methyl-1H-imidazol-1-YL)benzyl)oxy)phenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B8475032
M. Wt: 410.4 g/mol
InChI Key: VQTVCQKDMCRNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063928

Procedure details

A stirred mixture of ethyl 4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate (Example 2) (1.10 g, 25 mmol), an aqueous solution of lithium hydroxide (0.13 g, 30 mmol, 5 ml), methanol (15 ml) and THF (15 ml) was refluxed for 24 hr. The reaction mixture was neutralized with 1N hydrogen chloride. Volatiles were removed by evaporation under reduced pressure. The residue was suspended into a mixture of water (20 ml) and phosphate buffer (pH=7, 5 ml) and heated to reflux for 30 min. After cooling to 0° C., solids were collected by filtration, washed with water and then with ether and dried to constant weight under vacuum at 80° C. for 14 hr to afford the titled compound as white solids (0.98 g, 96%).
Name
ethyl 4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([N:27]3[CH:31]=[CH:30][N:29]=[C:28]3[CH3:32])=[CH:23][CH:22]=2)[CH:5]=[C:6]([C:8]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:7]=1.[OH-].[Li+].CO.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([N:27]3[CH:31]=[CH:30][N:29]=[C:28]3[CH3:32])=[CH:23][CH:22]=2)[CH:5]=[C:6]([C:8]2([C:14]([OH:16])=[O:15])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
1.1 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)OCC)OCC1=CC=C(C=C1)N1C(=NC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was suspended into a mixture of water (20 ml) and phosphate buffer (pH=7, 5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
solids were collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and dried to constant weight under vacuum at 80° C. for 14 hr
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)O)OCC1=CC=C(C=C1)N1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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